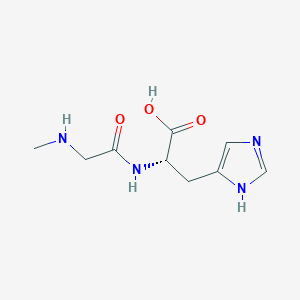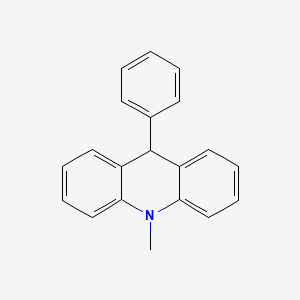
10-Methyl-9-phenyl-9,10-dihydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-9-phenyl-9,10-dihydroacridine is an organic compound that belongs to the acridine family It is characterized by a phenyl group attached to the ninth position and a methyl group attached to the tenth position of the acridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-9-phenyl-9,10-dihydroacridine typically involves the reaction of phenylacetonitrile with N-methylacridone under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
10-Methyl-9-phenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding iminium ion.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The phenyl and methyl groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents like acetonitrile.
Major Products Formed
Oxidation: The major product is the iminium ion.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
10-Methyl-9-phenyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Chemistry: It is used as a photochemical reagent and in the study of hydride transfer reactions.
Biology: The compound is studied for its potential as a biological cofactor and its role in hydride transfer reactions in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a photosensitizer in photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 10-Methyl-9-phenyl-9,10-dihydroacridine involves the release of a hydride ion upon excitation. This process occurs through a stepwise electron/hydrogen-atom transfer mechanism. Upon excitation, the compound is oxidized to the corresponding iminium ion, while the solvent is reduced. This mechanism is crucial for its applications in photochemical reactions and hydride transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine
- 9-Hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine
- 9-Methoxy-10-methyl-9-phenyl-9,10-dihydroacridine
Uniqueness
10-Methyl-9-phenyl-9,10-dihydroacridine is unique due to its specific photochemical properties and its ability to undergo hydride transfer reactions efficiently. Its structure allows for the stabilization of the iminium ion formed during oxidation, making it a valuable compound for various scientific applications .
Propriétés
Numéro CAS |
56875-26-4 |
|---|---|
Formule moléculaire |
C20H17N |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
10-methyl-9-phenyl-9H-acridine |
InChI |
InChI=1S/C20H17N/c1-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14,20H,1H3 |
Clé InChI |
IMVRUPICRVHSAZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)

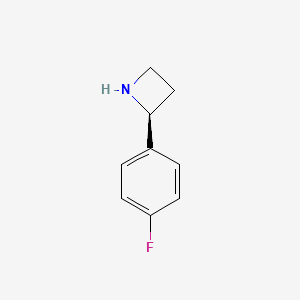
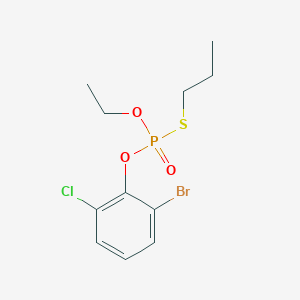
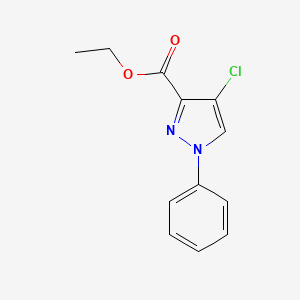
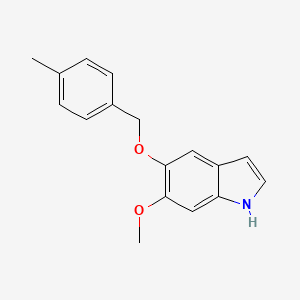


![5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12927578.png)
